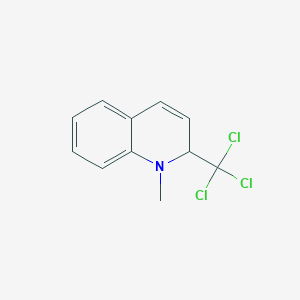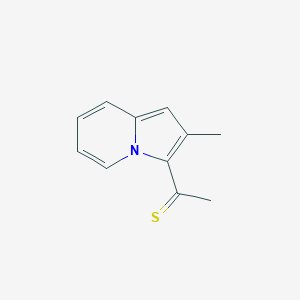
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol, also known as Benzylideneamino-phenylpropanol, is a chiral compound that has been widely studied for its potential applications in the field of pharmaceuticals. This compound contains both an amino group and a hydroxyl group, making it a versatile molecule for various biological and chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The synthesis method for (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is reliable and yields a chiral product with high enantioselectivity. This makes it a valuable compound for studying the effects of chirality on biological activity. However, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is a relatively new compound and there is limited information available on its toxicity and safety profile. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with a focus on identifying its mechanism of action. Additionally, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol could be studied for its potential use in other disease areas, such as neurodegenerative diseases. Finally, the synthesis method for (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol could be further optimized for higher yield and enantioselectivity, making it a more valuable compound for scientific research.
Synthesis Methods
The synthesis of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol involves the condensation reaction between benzaldehyde and L-phenylalanine. This reaction is catalyzed by a chiral amine catalyst, resulting in the formation of a chiral product. This synthesis method has been optimized for high yield and enantioselectivity, making it a reliable method for the production of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol.
Scientific Research Applications
(S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been studied for its potential applications in the field of pharmaceuticals. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as an anti-cancer agent. (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(2S)-2-(benzylideneamino)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUYOLNAAYWDN-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)





![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

methanone](/img/structure/B432781.png)
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)
